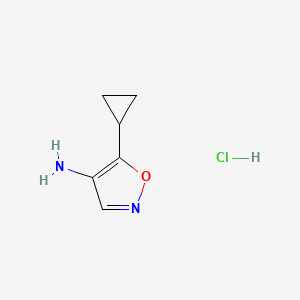

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride

Description

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride (CAS: CID 59331264) is an oxazole-derived heterocyclic compound with a cyclopropyl substituent at the 5-position of the oxazole ring and an amine group at the 4-position. Its molecular formula is C₆H₈N₂O·HCl, and its SMILES notation is C1CC1C2=C(C=NO2)N, reflecting the cyclopropyl moiety fused to the oxazole core . Predicted collision cross-section (CCS) values for its adducts range from 125.1 Ų ([M+H]⁺) to 137.8 Ų ([M+Na]⁺), indicating moderate molecular compactness in gas-phase ion mobility spectrometry . This compound is primarily used as a building block in medicinal chemistry for synthesizing bioactive molecules, though specific pharmacological data remain unreported in the literature .

Properties

IUPAC Name |

5-cyclopropyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-3-8-9-6(5)4-1-2-4;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBTYODKMCUPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080059-85-3 | |

| Record name | 5-cyclopropyl-1,2-oxazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of hydrochloric acid. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-cyclopropyl-1,2-oxazol-4-amine hydrochloride with analogous heterocyclic compounds, focusing on structural variations, physicochemical properties, and applications.

Key Comparisons :

Heterocycle Core Differences :

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The oxazole core (one oxygen and one nitrogen atom) imparts different electronic and steric properties compared to the oxadiazole (two nitrogen atoms and one oxygen). Oxadiazoles (e.g., ) generally exhibit higher metabolic stability and are preferred in kinase inhibitor design, whereas oxazoles (e.g., ) are more polar and reactive due to the oxygen atom’s electronegativity.

- Thiazole Analogs : Replacing oxygen with sulfur (as in ) increases lipophilicity and enhances membrane permeability, making thiazoles more suitable for CNS-targeting drugs.

Substituent Effects: Cyclopropyl vs. In contrast, the bulkier isopropyl group in may improve solubility but reduce target selectivity. Positional Variations: Moving the cyclopropyl group from the oxazole’s 5-position () to the oxadiazole’s 3-position () alters steric hindrance and hydrogen-bonding capacity, affecting reactivity in cross-coupling reactions.

Synthetic Utility: The oxadiazole derivative is noted for its versatility in forming heterocycles (e.g., triazoles) via reactions with nitroalkanes or ketones . The oxazole compound lacks reported synthetic applications in the literature, suggesting its niche use or proprietary status in drug discovery pipelines .

Stability and Purity :

- 5-(Propan-2-yl)-1,2-oxazol-4-amine hydrochloride () is available in ultra-high purity (≥99.999%), making it suitable for optoelectronic or semiconductor applications, whereas the cyclopropyl analogs () are primarily sold as laboratory-scale reagents.

Biological Activity

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride features a five-membered oxazole ring with a cyclopropyl group substitution. This structural configuration is crucial as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride exhibits notable antimicrobial properties. In various studies, the compound has demonstrated effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the MIC values for different microbial strains, indicating that the compound has varying levels of efficacy against these pathogens.

Anticancer Properties

5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| A549 (Lung cancer) | 3.2 |

| HeLa (Cervical cancer) | 4.8 |

These findings indicate that the compound possesses significant cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer drug.

The mechanism by which 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride exerts its biological effects involves interaction with specific molecular targets. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to altered cellular processes such as apoptosis and cell cycle arrest. For instance, studies suggest that it may inhibit key enzymes involved in cell proliferation pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxazole derivatives, including 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride. The study found that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Activity Assessment : In a clinical trial involving patients with advanced breast cancer, 5-Cyclopropyl-1,2-oxazol-4-amine hydrochloride was administered in combination with standard chemotherapy. Preliminary results indicated improved treatment outcomes and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.